Cas no 938-73-8 (2-Ethoxybenzamide)

2-Ethoxybenzamide structure
2-Ethoxybenzamide structure
Produktname:2-Ethoxybenzamide
CAS-Nr.:938-73-8
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00007977
CID:40349
PubChem ID:87569504

2-Ethoxybenzamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Ethoxybenzamide
    • Ethenzamide
    • Ethoxybenzamine
    • 2-Ethoxybenzamine
    • o-Ethoxybenzamide
    • 2-Aethoxy-benzamid
    • 2-Aethoxy-benzoesaeure-amid
    • 2-ethoxy-benzoic acid amide
    • Aethylaethersalicylsaeure-amid
    • Benzamide,2-ethoxy
    • Etamide
    • Etenzamide
    • Ethbenzamide
    • Ethosalicyl
    • O-Aethyl-salicylamid
    • Pirosolvina
    • 2-Ethoxybenzoylamide
    • Benzamide, 2-ethoxy-
    • Ethenzamid
    • Anovigam
    • Trancalgyl
    • Protopyrin
    • Katagrippe
    • Etosalicyl
    • Etosalicil
    • Lucamide
    • Etocil
    • Eusal
    • Benzamide, o-ethoxy-
    • Etenzamide [DCIT]
    • Etenzamida [INN-Spanish]
    • Ethenzamidum [INN-Latin]
    • 2-Eethoxybenzamide
    • H.P. 209
    • L929ZCK4BF
    • SBNKFTQSBPKMBZ-UHFFFAOYSA-N
    • DSSTox_C
    • 2-Ethoxybenzamide (ACI)
    • Benzamide, o-ethoxy- (6CI, 7CI, 8CI)
    • NSC 28787
    • E0222
    • J3.352I
    • SY015492
    • Ethenzamidum
    • SR-01000877236-2
    • 938-73-8
    • BRN 2208582
    • s4524
    • ETHENZAMIDE (MART.)
    • MFCD00007977
    • Orthoethoxybenzamide
    • DB-370072
    • D70657
    • 2-ethoxy-benzamide
    • Q553324
    • ETHENZAMIDE [INN]
    • Ethenzamide 1.0 mg/ml in Methanol
    • CHEBI:31564
    • Tox21_200025
    • CAS-938-73-8
    • AKOS003280312
    • Tox21_111156
    • SR-01000877236
    • Tox21_111156_1
    • Ethoxybenzamide
    • HY-B1428
    • DB13544
    • CCG-213844
    • Z54953371
    • Q-201075
    • CHEMBL1483877
    • Etenzamida
    • CCRIS 9124
    • DTXCID40581
    • STK105005
    • AB01010349_03
    • NCGC00091616-03
    • Ethenzamide (JP17/INN)
    • CS-4916
    • SCHEMBL25624
    • DTXSID4020581
    • NCGC00091616-01
    • BRD-K88308881-001-06-8
    • NSC28787
    • N02BA07
    • Ethenzamidum (INN-Latin)
    • AC-11991
    • 2-Ethoxybenzamide, 97%
    • ETHENZAMIDE [MI]
    • 4-10-00-00175 (Beilstein Handbook Reference)
    • ETHENZAMIDE [JAN]
    • Etenzamida (INN-Spanish)
    • NS00002670
    • SBI-0653503.0001
    • WLN: ZVR BO2
    • MLS002302987
    • NCGC00257579-01
    • Ethanzamide
    • EINECS 213-346-4
    • SMR001307304
    • HMS3039J16
    • EN300-6492973
    • ETHENZAMIDE [MART.]
    • NCGC00091616-02
    • Ethenzamide 100 microg/mL in Acetonitrile
    • Ethenzamide (TN)
    • DB-057442
    • D01466
    • NSC-28787
    • Ethenzamide [INN:BAN:JAN]
    • KS-5320
    • ETHENZAMIDE [WHO-DD]
    • UNII-L929ZCK4BF
    • MDL: MFCD00007977
    • Inchi: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
    • InChI-Schlüssel: SBNKFTQSBPKMBZ-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(OCC)=CC=CC=1)N
    • BRN: 2208582

Berechnete Eigenschaften

  • Genaue Masse: 165.07900
  • Monoisotopenmasse: 165.078979
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 159
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 52.3
  • XLogP3: 1.2
  • Oberflächenladung: 0
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Weißes oder cremeweißes kristallines Pulver, fast geruchlos und geschmacksneutral
  • Dichte: 1.1603 (rough estimate)
  • Schmelzpunkt: 130.0 to 134.0 deg-C
  • Siedepunkt: 302°C at 760 mmHg
  • Flammpunkt: 153.7 °C
  • Brechungsindex: 1.5620 (estimate)
  • Wasserteilungskoeffizient: <0.1 g/100 mL at 16 ºC
  • PSA: 52.32000
  • LogP: 1.88450
  • Löslichkeit: Löslich in Chloroform \ Ethanol \ Aceton, unlöslich in Wasser \ Ether
  • Merck: 3731

2-Ethoxybenzamide Sicherheitsinformationen

  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H303
  • Warnhinweis: P312
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:2
  • Sicherheitshinweise: S24/25
  • RTECS:CV4900000
  • TSCA:Yes
  • Toxizität:LD50 orally in mice: 1160 mg/kg (Starmer)
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2-Ethoxybenzamide Zolldaten

  • HS-CODE:29242995
  • Zolldaten:

    China Zollkodex:

    2924299090

    Übersicht:

    Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung zu, Verpackung

    Zusammenfassung:

    299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

2-Ethoxybenzamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0222-25g
2-Ethoxybenzamide
938-73-8 98.0%(GC)
25g
¥230.0 2022-06-10
TRC
E891343-100g
2-Ethoxybenzamide
938-73-8
100g
$ 130.00 2022-06-05
Key Organics Ltd
KS-5320-5MG
Ethanzamide
938-73-8 >97%
5mg
£42.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0058-1 g
2-Ethoxybenzamide
938-73-8 99.58%
1g
¥485.00 2022-04-26
S e l l e c k ZHONG GUO
S4524-500mg
2-Ethoxybenzamide
938-73-8 99.93%
500mg
¥2433.2 2023-09-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E838400-100g
2-Ethoxybenzamide
938-73-8 97%
100g
368.00 2021-05-17
TRC
E891343-500g
2-Ethoxybenzamide
938-73-8
500g
$ 400.00 2022-06-05
TRC
E891343-100000mg
2-Ethoxybenzamide
938-73-8
100g
$159.00 2023-05-18
FUJIFILM
051-04935-500g
o-Ethoxybenzamide
938-73-8
500g
JPY 10,500 2021-11-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DP771-100g
2-Ethoxybenzamide
938-73-8 98%
100g
¥387.0 2022-06-10

2-Ethoxybenzamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Referenz
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ;  10 min, 180 psi, 120 °C
Referenz
Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards Quinazolinones
Sayyad, Nisar; Cele, Zamani; Aleti, Rajeshwar Reddy; Bera, Milan; Cherukupalli, Srinivasulu; et al, European Journal of Organic Chemistry, 2018, 2018(39), 5382-5388

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Ammonia Solvents: Chloroform ,  Water ;  -10 °C
Referenz
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide
Jevtic, Ivana I.; Dosen-Micovic, Ljiljana; Ivanovic, Evica R.; Ivanovic, Milovan D., Synthesis, 2016, 48(10), 1550-1560

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  24 h, 80 °C
Referenz
Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst
, China, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane ,  Decane ;  rt; 1 h, rt → 90 °C
Referenz
Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides
Kamble, Rohit B.; Mane, Kishor D.; Rupanawar, Bapurao D.; Korekar, Pranjal; Sudalai, A.; et al, RSC Advances, 2020, 10(2), 724-728

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
Referenz
A selective hydration of nitriles catalyzed by a Pd(OAc)2-based system in water
Sanz Sharley, Daniel D.; Williams, Jonathan M. J., Tetrahedron Letters, 2017, 58(43), 4090-4093

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamide
Tran, Chau B.; Duong, Xuan N. T.; Lu, Huy D.; Cao, Thu T. V.; Truong, Thanh, RSC Advances, 2018, 8(5), 2829-2836

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
Referenz
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides
You, Tingjie; Zhang, Maosheng; Chen, Jianhui; Liu, Hongmei; Xia, Yuanzhi, Organic Chemistry Frontiers, 2021, 8(1), 112-119

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  rt → 100 °C; 100 °C
Referenz
Process of preparing o-ethoxybenzamide
, Poland, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol
Referenz
Catalytic synthesis of ethenzamide
Li, Ji-Peng; He, Zi-Yi, Zhongguo Yiyao Gongye Zazhi, 2000, 31(2),

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Gallic acid Solvents: Ethanol ,  Water ;  30 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable Bioresources
Deng, Tao; Wang, Cheng-Zhang, ChemCatChem, 2017, 9(7), 1349-1353

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  Dipotassium phosphate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol ,  Acetonitrile ,  Water ;  20 h, 1 atm, rt
Referenz
Green method and system for preparation of amide compounds from nitrile compounds
, China, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous Conditions
Dighe, Shashikant U.; Batra, Sanjay, Advanced Synthesis & Catalysis, 2016, 358(3), 500-505

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia Catalysts: Tetrabutylammonium iodide Solvents: Acetonitrile ;  8 h, 80 °C
Referenz
Highly efficient dehydrogenative cross-coupling of aldehydes with amines and alcohols
Deshidi, Ramesh; Rizvi, Masood Ahmad; Shah, Bhahwal Ali, RSC Advances, 2015, 5(110), 90521-90524

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  5 h, 60 °C
Referenz
Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions
Midya, Ganesh Chandra; Kapat, Ajoy; Maiti, Subhadip; Dash, Jyotirmayee, Journal of Organic Chemistry, 2015, 80(8), 4148-4151

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  16 h, rt
Referenz
Base-promoted nucleophilic fluoroarenes substitution of C-F bonds
Su, Ji; Chen, Qian; Lu, Le; Ma, Yuan; Auyoung, George Hong Lok; et al, Tetrahedron, 2018, 74(2), 303-307

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ;  -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ;  25 °C; 12 h, 25 °C
Referenz
Preparation of Primary Amides from Functionalized Organozinc Halides
Schade, Matthias A.; Manolikakes, Georg; Knochel, Paul, Organic Letters, 2010, 12(16), 3648-3650

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  10 h, 100 °C
Referenz
Studies on improving the process yield and purity of o-ethoxybenzamide
Falkowski, Cezariusz; Glazer, Krzysztof; Gaca, Jerzy, Przemysl Chemiczny, 2006, 85(8-9), 584-586

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  19 h, 100 °C; 100 °C → rt
Referenz
Palladium-Catalyzed One-Pot Conversion of Aldehydes to Amides
Ali, Ashif Md.; Punniyamurthy, Tharmalingam, Advanced Synthesis & Catalysis, 2010, 352, 288-292

2-Ethoxybenzamide Raw materials

2-Ethoxybenzamide Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.